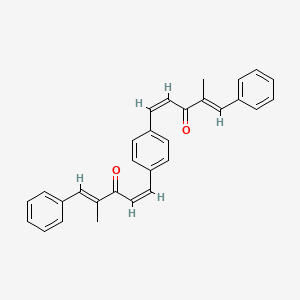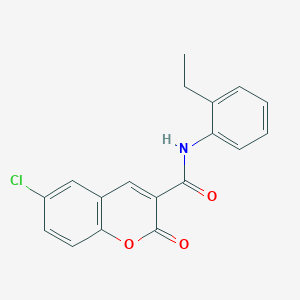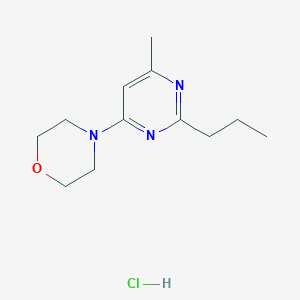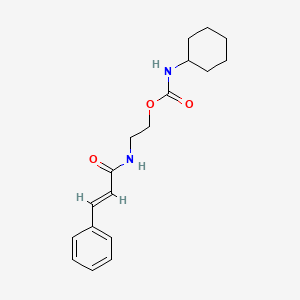
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one), also known as DAPPA, is a small molecule that has been extensively studied for its potential applications in scientific research. DAPPA belongs to the family of chalcones, which are naturally occurring compounds found in many plants. The unique chemical structure of DAPPA makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is not fully understood, but it is believed to work by inhibiting the growth and proliferation of cancer cells. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to induce apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may make it useful for the treatment of inflammatory diseases such as arthritis. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. It is also relatively stable and can be stored for extended periods of time. However, one limitation of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.
Zukünftige Richtungen
There are many potential future directions for research on 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one). One area of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the development of new anti-inflammatory drugs. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has shown anti-inflammatory activity in preclinical studies, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, there is potential for 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) to be used as a tool in chemical biology research, as its unique chemical structure may make it useful for studying certain biological processes.
Synthesemethoden
The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) involves the condensation of 1,3-diphenyl-2-propen-1-one and 1,4-diacetylbenzene in the presence of a base. This reaction yields 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) as a yellow crystalline solid. The synthesis of 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of cancer. 5,5'-(1,4-phenylene)bis(2-methyl-1-phenyl-1,4-pentadien-3-one) has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-23(21-27-9-5-3-6-10-27)29(31)19-17-25-13-15-26(16-14-25)18-20-30(32)24(2)22-28-11-7-4-8-12-28/h3-22H,1-2H3/b19-17-,20-18-,23-21+,24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDBKABZORYDR-PKFJFACDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C(=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\C2=CC=C(C=C2)/C=C\C(=O)/C(=C/C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-methoxyphenol](/img/structure/B5298885.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-3-phenylacrylate](/img/structure/B5298890.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5298895.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5298902.png)
![2-(4-methoxy-3-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5298905.png)
![4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(2-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5298912.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5298916.png)

![ethyl 1-[2-(4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5298945.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B5298947.png)
![2-{2-[(1-methylpiperidin-4-yl)methyl]pyrimidin-4-yl}isonicotinic acid](/img/structure/B5298954.png)


![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B5298979.png)